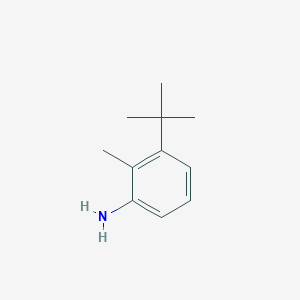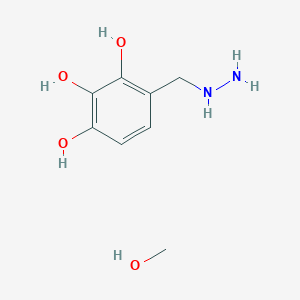
3-tert-Butyl-2-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-Butyl-2-methylaniline is an organic compound belonging to the class of aniline derivatives. It is characterized by the presence of a tert-butyl group and a methyl group attached to the benzene ring, specifically at the 3rd and 2nd positions, respectively. This compound is known for its steric hindrance due to the bulky tert-butyl group, which influences its reactivity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butyl-2-methylaniline typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled temperature conditions to ensure selective substitution at the desired position.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including nitration of the benzene ring followed by reduction to introduce the amine group. The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides under catalytic conditions. The process is optimized for high yield and purity, considering the steric hindrance posed by the bulky substituents.
Analyse Chemischer Reaktionen
Types of Reactions: 3-tert-Butyl-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
3-tert-Butyl-2-methylaniline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and protein labeling due to its unique steric properties.
Medicine: It is explored for its potential in drug development, especially in designing molecules with specific steric requirements.
Industry: The compound is utilized in the production of dyes, pigments, and polymers, where its steric hindrance can influence the properties of the final products.
Wirkmechanismus
The mechanism of action of 3-tert-Butyl-2-methylaniline involves its interaction with molecular targets through steric and electronic effects. The bulky tert-butyl group can hinder or facilitate binding to specific sites on enzymes or receptors, influencing the compound’s biological activity. The methyl group can also affect the electronic distribution on the benzene ring, altering reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Tri-tert-butyl-N-methylaniline: Another aniline derivative with multiple tert-butyl groups, offering even greater steric hindrance.
N-(tert-butyl)-2-methylaniline: A closely related compound with similar steric properties but different substitution patterns.
Uniqueness: 3-tert-Butyl-2-methylaniline is unique due to its specific substitution pattern, which provides a balance between steric hindrance and electronic effects. This makes it a valuable compound for studying steric interactions and developing molecules with precise structural requirements.
Eigenschaften
CAS-Nummer |
205816-41-7 |
|---|---|
Molekularformel |
C11H17N |
Molekulargewicht |
163.26 g/mol |
IUPAC-Name |
3-tert-butyl-2-methylaniline |
InChI |
InChI=1S/C11H17N/c1-8-9(11(2,3)4)6-5-7-10(8)12/h5-7H,12H2,1-4H3 |
InChI-Schlüssel |
IBZQAPPVGYBTOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1N)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5E)-2-(4-methylanilino)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13821777.png)
![5-Chloro-2-[(5-chloro-3-(4-sulfobutyl)-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(4-sulfobutyl)-benzothiazolium hydroxide,inner salt,sodium salt](/img/structure/B13821784.png)
![1-cyano-N-[(E)-pyridin-3-ylmethylideneamino]formamide](/img/structure/B13821785.png)



![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B13821811.png)
![[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane](/img/structure/B13821814.png)


![Bis[(diethylhydroxyphenyl)ammonium]sulfate](/img/structure/B13821835.png)
